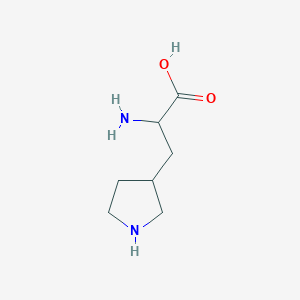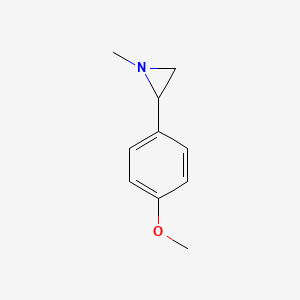
Aziridine, 2-(4-methoxyphenyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-1-methylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of a methoxyphenyl group and a methyl group attached to the aziridine ring makes this compound unique. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-methylaziridine can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylamine with an appropriate epoxide under basic conditions. The reaction typically proceeds via nucleophilic attack of the amine on the epoxide, followed by ring closure to form the aziridine ring.
Industrial Production Methods
Industrial production of 2-(4-methoxyphenyl)-1-methylaziridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-1-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can open the aziridine ring to form amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-1-methylaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme mechanisms and protein interactions due to its reactive aziridine ring.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-1-methylaziridine involves its highly strained aziridine ring, which makes it reactive towards nucleophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The methoxyphenyl group may also contribute to its binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)ethylamine: Similar in structure but lacks the aziridine ring, making it less reactive.
4-Methoxyphenylacetic acid: Contains a methoxyphenyl group but has different functional groups and reactivity.
4-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group but different chemical properties and applications.
Uniqueness
2-(4-Methoxyphenyl)-1-methylaziridine is unique due to its aziridine ring, which imparts high reactivity and makes it a valuable intermediate in organic synthesis
Eigenschaften
CAS-Nummer |
58777-95-0 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-1-methylaziridine |
InChI |
InChI=1S/C10H13NO/c1-11-7-10(11)8-3-5-9(12-2)6-4-8/h3-6,10H,7H2,1-2H3 |
InChI-Schlüssel |
YPJYHUKFUAHUPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC1C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15072102.png)
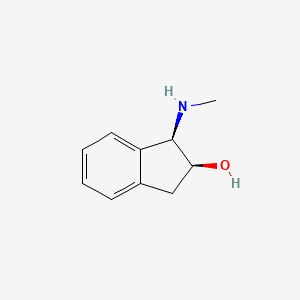
![2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one](/img/structure/B15072122.png)
![3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15072123.png)
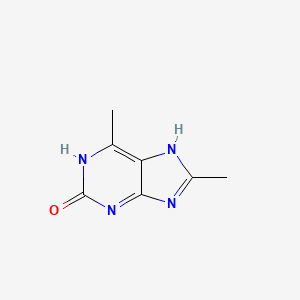

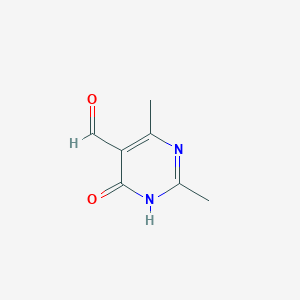
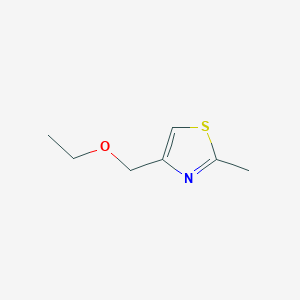
![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)
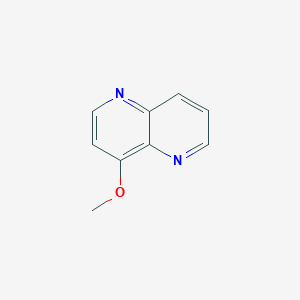
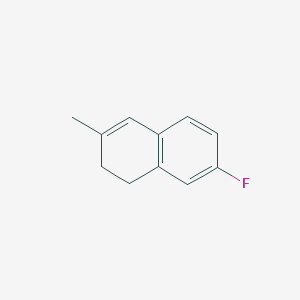
![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)

